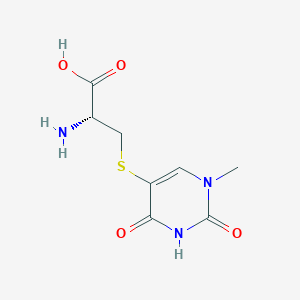
5-hexyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms at adjacent positions Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hexylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents like ethanol or methanol, and the temperature is usually maintained between 60-80°C.
Industrial Production Methods
Industrial production of 3-Hexyl-1H-pyrazol-5-amine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper can be used to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The hexyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of pyrazolines.
Substitution: Formation of various alkyl or aryl-substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-Hexyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Hexyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The hexyl chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a hexyl chain.
3-Phenyl-1H-pyrazol-5-amine: Contains a phenyl group instead of a hexyl chain.
3-Ethyl-1H-pyrazol-5-amine: Features an ethyl group instead of a hexyl chain.
Uniqueness
3-Hexyl-1H-pyrazol-5-amine is unique due to its longer hexyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic and potentially more effective in penetrating biological membranes compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
872266-55-2 |
|---|---|
Molekularformel |
C9H17N3 |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
5-hexyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6H2,1H3,(H3,10,11,12) |
InChI-Schlüssel |
HLHGRAKVEQLSNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


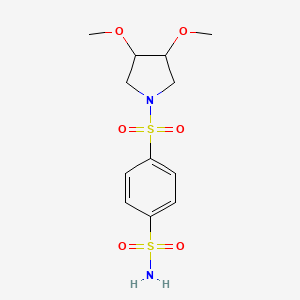
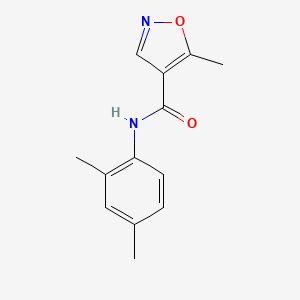
![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)

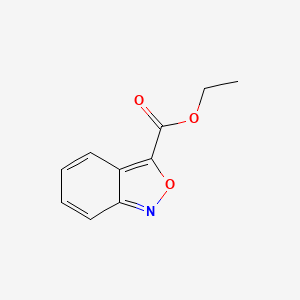

![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)
![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
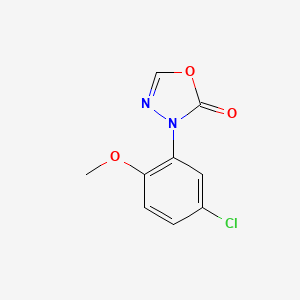
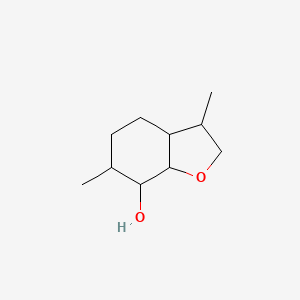
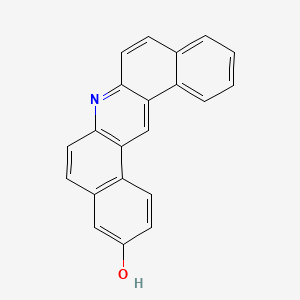
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
